5-Butyl-4-chloro-2,3-dihydrofuran 5-Butyl-4-chloro-2,3-dihydrofuran
Brand Name: Vulcanchem
CAS No.: 50596-95-7
VCID: VC20336780
InChI: InChI=1S/C8H13ClO/c1-2-3-4-8-7(9)5-6-10-8/h2-6H2,1H3
SMILES:
Molecular Formula: C8H13ClO
Molecular Weight: 160.64 g/mol

5-Butyl-4-chloro-2,3-dihydrofuran

CAS No.: 50596-95-7

Cat. No.: VC20336780

Molecular Formula: C8H13ClO

Molecular Weight: 160.64 g/mol

* For research use only. Not for human or veterinary use.

5-Butyl-4-chloro-2,3-dihydrofuran - 50596-95-7

Specification

CAS No. 50596-95-7
Molecular Formula C8H13ClO
Molecular Weight 160.64 g/mol
IUPAC Name 5-butyl-4-chloro-2,3-dihydrofuran
Standard InChI InChI=1S/C8H13ClO/c1-2-3-4-8-7(9)5-6-10-8/h2-6H2,1H3
Standard InChI Key QOONAKOMAUZWLO-UHFFFAOYSA-N
Canonical SMILES CCCCC1=C(CCO1)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 5-butyl-4-chloro-2,3-dihydrofuran, reflects its bicyclic structure, where the furan ring is partially hydrogenated at positions 2 and 3. Key identifiers include:

  • Canonical SMILES: CCCCC1=C(CCO1)Cl

  • InChIKey: QOONAKOMAUZWLO-UHFFFAOYSA-N

  • PubChem CID: 71442436

Spectroscopic data from related dihydrofuran derivatives, such as 5-chloro-2,3-dihydrofuran-2-ol (PubChem CID: 172700482), highlight characteristic IR absorptions for C-O-C (1128 cm1^{-1}) and P=O (1254 cm1^{-1}) groups in phosphorylated analogs . Nuclear magnetic resonance (NMR) studies of structurally similar compounds, such as dimethyl (5-butyl-5-methyl-2,5-dihydrofuran-3-yl)phosphonate, reveal distinct proton environments for the butyl chain (δH\delta_H 0.88–1.67) and olefinic hydrogen (δH\delta_H 6.53–6.57) .

Physicochemical Properties

A comparative analysis of halogenated dihydrofurans is provided in Table 1.

Table 1: Physicochemical Properties of Halogenated Dihydrofurans

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
5-Butyl-4-chloro-2,3-dihydrofuranC8H13ClO\text{C}_8\text{H}_{13}\text{ClO}160.64N/AN/A
4-Chloro-5-methyl-2,3-dihydrofuranC5H7ClO\text{C}_5\text{H}_7\text{ClO}118.56 N/AN/A
5-Chloro-2,3-dihydrofuran-2-olC4H5ClO2\text{C}_4\text{H}_5\text{ClO}_2120.53 N/AN/A

The absence of experimental data for density and boiling point underscores the need for further characterization .

Synthetic Methodologies

Cycloisomerization of α-Hydroxyallenes

A prominent route to dihydrofurans involves the 5-endo-trig cycloisomerization of phosphorylated α-hydroxyallenes. For example, AgNO3_3-catalyzed reactions of dimethyl 1-hydroxyalkyl-alka-1,2-dienephosphonates yield 3-phosphorylated 2,5-dihydrofurans in >75% yields . Optimal conditions include:

  • Catalyst: 5 mol% AgNO3_3

  • Solvent: Dichloromethane

  • Temperature: Room temperature

Industrial-Scale Production

Patent CN101619049B describes a method to synthesize 2,3-dihydrofuran derivatives using a cobalt oxide-copper oxide-silica gel catalyst (weight ratio 5–15:15–25:65–75) at 200–280°C . This process converts γ-butyrolactone waste into 2,3-dihydrofuran, demonstrating scalability but requiring rigorous purification to isolate specific derivatives like 5-butyl-4-chloro-2,3-dihydrofuran .

Research Opportunities

Mechanistic Studies

The role of coinage metal catalysts (e.g., Ag+^+, Au+^+) in modulating cycloisomerization selectivity remains underexplored . Kinetic studies could elucidate pathways for optimizing yields and reducing catalyst loading.

Pharmacological Screening

Given the bioactivity of dihydrofuran derivatives, in vitro assays against bacterial pathogens (e.g., Staphylococcus aureus) and cancer models (e.g., HeLa cells) are warranted . Structure-activity relationship (SAR) studies could identify critical substituents for potency.

Green Chemistry

Developing solvent-free or aqueous-phase syntheses aligns with sustainability goals. For example, cerium(IV) ammonium nitrate (CAN)-mediated annulations in ethanol achieve dihydrofuran yields >70% with minimal waste .

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